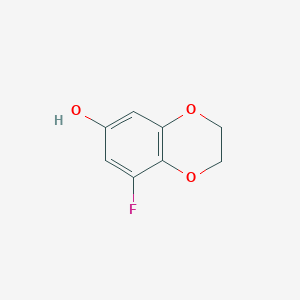
1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one can be achieved through various methods. One common synthetic route involves the reaction of 2-pyrrolidinone with 2-bromo-3-methyl-2-butene in the presence of copper(I) iodide (CuI) and potassium carbonate (K2CO3) as catalysts. The reaction is carried out in 1,4-dioxane at 100°C for 38 hours, resulting in the formation of the desired product . This method yields the compound as a yellow oil with a 69% yield.
化学反应分析
1-(3-Methylbut-2-en-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidin-2-one ring can be modified with different substituents.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(3-Methylbut-2-en-1-yl)pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a versatile synthon in organic synthesis due to its rich reactivity.
Biology: The compound is studied for its potential biological activities, including its role as a natural alkaloid with various pharmacological properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of fine chemicals, dyes, and pigments.
作用机制
The mechanism of action of 1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. As a natural alkaloid, it is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to affect various biological processes .
相似化合物的比较
1-(3-Methylbut-2-en-1-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidin-2-one ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Methyllycaconitine analogs: These analogs have similar structures but may have different functional groups, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other related compounds.
属性
CAS 编号 |
33226-28-7 |
|---|---|
分子式 |
C9H15NO |
分子量 |
153.22 g/mol |
IUPAC 名称 |
1-(3-methylbut-2-enyl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H15NO/c1-8(2)5-7-10-6-3-4-9(10)11/h5H,3-4,6-7H2,1-2H3 |
InChI 键 |
AYAKRJQMSHNYGJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCN1CCCC1=O)C |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



